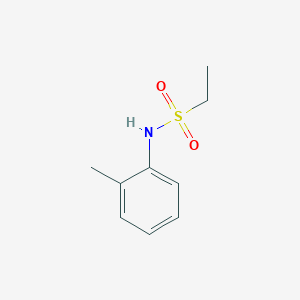

N-(2-methylphenyl)ethanesulfonamide

Descripción

N-(2-Methylphenyl)ethanesulfonamide (CAS: 57616-26-9) is an ethanesulfonamide derivative featuring a 2-methylphenyl group attached to the sulfonamide nitrogen. This compound belongs to the broader class of sulfonamides, which are characterized by a sulfonyl group linked to an amine. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The structural simplicity of N-(2-methylphenyl)ethanesulfonamide, with its ethanesulfonyl moiety and ortho-methyl substituent on the aromatic ring, makes it a valuable scaffold for chemical modifications and pharmacological studies. It is commercially available through specialty chemical suppliers and is utilized in both academic and industrial research .

Propiedades

Número CAS |

57616-26-9 |

|---|---|

Fórmula molecular |

C9H13NO2S |

Peso molecular |

199.27 g/mol |

Nombre IUPAC |

N-(2-methylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-3-13(11,12)10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 |

Clave InChI |

CTMSXFKIGWNXAC-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC1=CC=CC=C1C |

SMILES canónico |

CCS(=O)(=O)NC1=CC=CC=C1C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 2-methyl group in N-(2-methylphenyl)ethanesulfonamide is electron-donating, which may enhance metabolic stability compared to electron-withdrawing groups like nitro (e.g., in ).

- Steric Effects : The ortho-substituted methyl group in N-(2-methylphenyl)ethanesulfonamide introduces steric hindrance, which could reduce rotational freedom and enhance selectivity in receptor interactions compared to para-substituted analogs (e.g., 4-chlorobenzyl in ).

Sulfonamide Backbone Modifications

The choice of sulfonamide backbone (methane-, ethane-, or benzene-sulfonamide) impacts solubility, bioavailability, and target affinity:

- Ethanesulfonamide vs. Methanesulfonamide : Ethanesulfonamides like N-(2-methylphenyl)ethanesulfonamide exhibit greater lipophilicity than methanesulfonamides (e.g., N-(2-hydroxy-5-nitrophenyl)methanesulfonamide in ), which may enhance membrane permeability. However, methanesulfonamides are often more synthetically accessible .

- Benzenesulfonamide Derivatives : Compounds such as N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide display enhanced π-π stacking interactions due to the aromatic sulfonyl group, which can improve binding to hydrophobic protein pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.